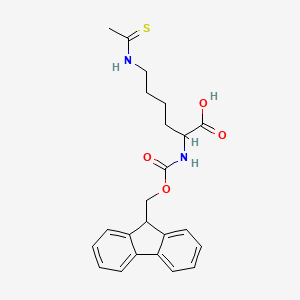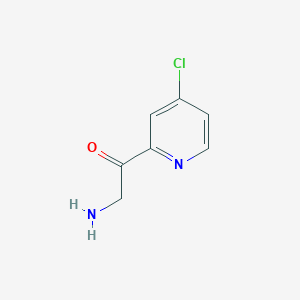
2-Amino-1-(4-chloropyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-chloropyridin-2-yl)éthanone est un composé chimique de formule moléculaire C₇H₇ClN₂O. Il est caractérisé par la présence d'un groupe amino, d'un cycle chloropyridine et d'une portion éthanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Amino-1-(4-chloropyridin-2-yl)éthanone implique généralement la réaction du 4-chloropyridine-2-carbaldéhyde avec une amine appropriée dans des conditions contrôlées. La réaction est généralement réalisée en présence d'un agent réducteur pour faciliter la formation de la portion éthanone. Les solvants couramment utilisés dans cette synthèse comprennent l'éthanol et le méthanol, et la réaction est souvent conduite à des températures élevées pour assurer une conversion complète.
Méthodes de production industrielles
En milieu industriel, la production de 2-Amino-1-(4-chloropyridin-2-yl)éthanone peut impliquer des procédés plus évolutifs, tels que la synthèse en flux continu. Cette méthode permet la production efficace et constante du composé en maintenant des conditions réactionnelles optimales et en minimisant le risque de réactions secondaires. L'utilisation de systèmes automatisés et de techniques analytiques avancées garantit une pureté et un rendement élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Amino-1-(4-chloropyridin-2-yl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir la portion éthanone en un groupe alcool.
Substitution : Le cycle chloropyridine peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Les nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés dans les réactions de substitution, souvent en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxo, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent conduire à une large gamme de dérivés de pyridine substitués, en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
La 2-Amino-1-(4-chloropyridin-2-yl)éthanone a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il est utilisé dans le développement d'agrochimiques, de colorants et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de la 2-Amino-1-(4-chloropyridin-2-yl)éthanone implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe amino et le cycle chloropyridine jouent un rôle crucial dans ces interactions, influençant l'affinité de liaison et la spécificité du composé. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and chloropyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Amino-1-(4-fluoropyridin-2-yl)éthanone
- 2-Amino-1-(4-bromopyridin-2-yl)éthanone
- 2-Amino-1-(4-iodopyridin-2-yl)éthanone
Unicité
Comparée à ses analogues, la 2-Amino-1-(4-chloropyridin-2-yl)éthanone est unique en raison de la présence de l'atome de chlore, qui peut influencer sa réactivité et ses interactions. L'atome de chlore peut participer à diverses réactions de substitution, rendant le composé polyvalent pour les applications de synthèse. De plus, les propriétés électroniques du cycle chloropyridine peuvent affecter l'activité biologique et les caractéristiques de liaison du composé.
Propriétés
Formule moléculaire |
C7H7ClN2O |
|---|---|
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
2-amino-1-(4-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c8-5-1-2-10-6(3-5)7(11)4-9/h1-3H,4,9H2 |
Clé InChI |
HCLVKKLVRLGFPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1Cl)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)
![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)
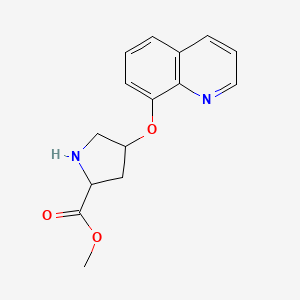

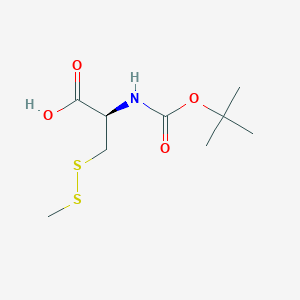
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)
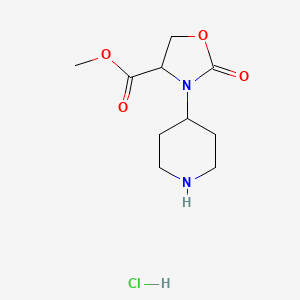
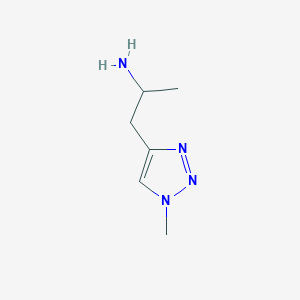
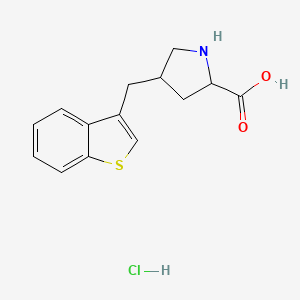
![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)

![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)
